S-Carboxymethylcysteine S-Carboxymethylcysteine S-carboxymethyl-L-cysteine is an L-cysteine thioether that is L-cysteine in which the hydrogen of the thiol group has been replaced by a carboxymethyl group. It has a role as a mucolytic. It is a L-cysteine thioether and a non-proteinogenic L-alpha-amino acid. It is a conjugate acid of a S-carboxylatomethyl-L-cysteine(1-).
Dyspnea and cough are common symptoms of chronic obstructive pulmonary disease (COPD) and other respiratory conditions characterized by increased mucus production. Individuals with COPD have a greater risk of pulmonary infection due to the growth and accumulation of viruses and bacteria in thick bronchial mucus. Carbocisteine is a mucolytic drug that alleviates respiratory symptoms and infections by reducing the viscosity of mucus, allowing it to be expelled. Several licenses for this drug were withdrawn following serious and fatal paradoxical effects after carbocisteine therapy in children; respiratory dress, dyspnea, and cough aggravation were reported by physicians in France and Italy. Carbocisteine is currently not FDA or Health Canada approved, but is approved for use in Asia, Europe, and South America.
S-Carboxymethyl-L-cysteine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
A compound formed when iodoacetic acid reacts with sulfhydryl groups in proteins. It has been used as an anti-infective nasal spray with mucolytic and expectorant action.
Brand Name: Vulcanchem
CAS No.: 25390-17-4
VCID: VC0006783
InChI: InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1
SMILES: C(C(C(=O)O)N)SCC(=O)O
Molecular Formula: C5H9NO4S
Molecular Weight: 179.20 g/mol

S-Carboxymethylcysteine

CAS No.: 25390-17-4

Cat. No.: VC0006783

Molecular Formula: C5H9NO4S

Molecular Weight: 179.20 g/mol

* For research use only. Not for human or veterinary use.

S-Carboxymethylcysteine - 25390-17-4

CAS No. 25390-17-4
Molecular Formula C5H9NO4S
Molecular Weight 179.20 g/mol
IUPAC Name (2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid
Standard InChI InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1
Standard InChI Key GBFLZEXEOZUWRN-VKHMYHEASA-N
Isomeric SMILES C([C@@H](C(=O)O)N)SCC(=O)O
SMILES C(C(C(=O)O)N)SCC(=O)O
Canonical SMILES C(C(C(=O)O)N)SCC(=O)O
Melting Point 185-187

Pharmacological Mechanisms of Action

Mucoregulatory Effects

Anti-Inflammatory and Immunomodulatory Actions

Table 1: Dose-Dependent Effects of S-CMC in Murine Asthma Models

Parameter5 mg/kg S-CMC10 mg/kg S-CMC100 mg/kg S-CMC
Neutrophil Reduction (%)12 ± 328 ± 562 ± 7*
Eosinophil Reduction (%)18 ± 435 ± 6*58 ± 5*
PC₂₀₀ Methacholine (mg/mL)1.2 ± 0.32.1 ± 0.4*3.8 ± 0.6*
*Significant vs. placebo (p < 0.05) .

Antioxidant Activity

S-CMC scavenges hydroxyl radicals (- OH) and hypochlorous acid (HOCl) with rate constants of 2.1 × 10⁹ M⁻¹s⁻¹ and 5.3 × 10⁷ M⁻¹s⁻¹, respectively. This activity mitigates oxidative damage in airway epithelial cells, as evidenced by a 50% reduction in 8-isoprostane levels in COPD patients after 8 weeks of therapy .

Clinical Efficacy and Controversies

Mucus Clearance Trials

A double-blind crossover study (n = 16) assessed S-CMC’s impact on tracheobronchial clearance using technetium-99m-labeled polystyrene particles. No significant differences emerged between S-CMC and placebo in mucus clearance rates (1.32 ± 0.21 vs. 1.28 ± 0.19 %/min), sputum radioactivity (15,400 ± 2,100 vs. 14,900 ± 1,900 counts/min), or cough frequency (12.1 ± 3.4 vs. 11.7 ± 3.1 episodes/hour) . These findings contrast with in vitro data, suggesting compartment-specific effects limited to peripheral airways.

Symptom Relief in Chronic Respiratory Diseases

Despite negative clearance data, observational studies report subjective improvement in 60–70% of COPD patients, possibly linked to S-CMC’s anti-inflammatory properties. In a 12-week trial, S-CMC reduced exacerbation frequency by 35% compared to placebo (1.2 vs. 1.8 events/patient), correlating with decreased C-reactive protein (CRP) levels (ΔCRP = -4.2 mg/L vs. -1.1 mg/L) .

Pharmacokinetics and Metabolism

Absorption and Distribution

Oral S-CMC achieves peak plasma concentrations (Cₘₐₓ) of 12.4 ± 2.1 µg/mL within 2.1 ± 0.5 hours. Its volume of distribution (Vd = 0.6 L/kg) indicates limited tissue penetration, consistent with preferential accumulation in epithelial lining fluid (ELF) at concentrations 3–5 times higher than plasma .

Table 2: Pharmacokinetic Parameters of S-CMC (Oral Dose 750 mg)

ParameterValue (Mean ± SD)
Cₘₐₓ (µg/mL)12.4 ± 2.1
Tₘₐₓ (h)2.1 ± 0.5
AUC₀–∞ (µg·h/mL)68.3 ± 10.7
Half-life (h)3.8 ± 0.9
Protein Binding (%)22 ± 5

Elimination and Metabolism

Hepatic metabolism accounts for 70% of S-CMC clearance, primarily via cysteine conjugation and sulfoxidation. Renal excretion eliminates 30% of the dose unchanged, with a clearance rate (CLᵣ) of 1.8 ± 0.4 L/h. Pharmacokinetics are linear up to 1,500 mg, with no accumulation observed in twice-daily dosing .

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